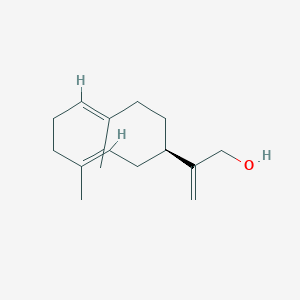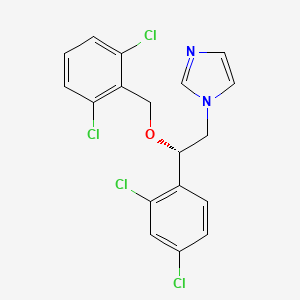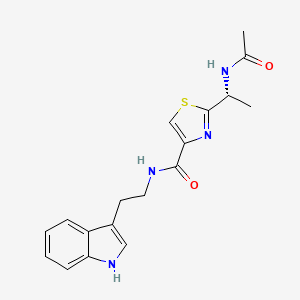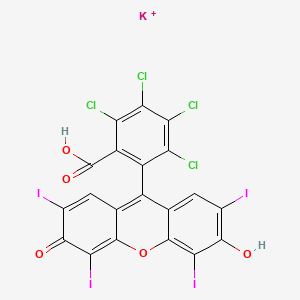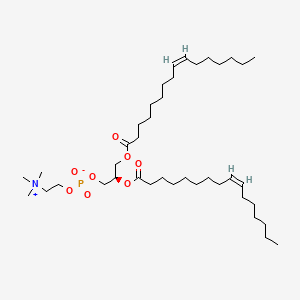
1,2-Dipalmitoleoyl-sn-glycero-3-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-dipalmitoleoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 32:2 in which both phosphatidyl acyl groups are specified as palmitoleoyl. It has a role as a mouse metabolite. It derives from a palmitoleic acid.
Wissenschaftliche Forschungsanwendungen
Analysis and Monitoring
Kiełbowicz et al. (2012) developed a high-performance liquid chromatography method for analyzing 1,2-dipalmitoyl-sn-glycero-3-phosphocholine and its hydrolysis products. This method is useful in monitoring the acyl migration process in lipids, which is significant in the synthesis or modification of phosphatidylcholine (Kiełbowicz et al., 2012).
Membrane Stability and Interactions
Research by Jurak and Miñones Conde (2013) explored the interactions of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with α-tocopherol (vitamin E), revealing its effects on membrane stability and phase behavior. This study provides insights into the molecular interactions within biological membranes (Jurak & Miñones Conde, 2013).
Membrane Phase and Dynamics
Singh and Ranganathan (2015) investigated the mixing of 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine with oxidized phospholipids, examining the aggregation states and phase behavior. Their findings have implications for understanding lipid bilayer dynamics in different temperature and composition conditions (Singh & Ranganathan, 2015).
Hydrolysis Kinetics in Liposomes
Vernooij et al. (2002) described the hydrolysis kinetics of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine in liposomes. This study is significant for understanding the stability and behavior of liposomal systems in various environmental conditions (Vernooij et al., 2002).
Structural Studies and Simulations
Leekumjorn and Sum (2006) utilized molecular dynamics simulations to study the structural and dynamic properties of mixed bilayers containing 1,2-dipalmitoyl-sn-glycero-3-phosphocholine. Their work contributes to the understanding of lipid membrane biophysics at a molecular level (Leekumjorn & Sum, 2006).
Lipid-Polymer Interactions
Kita-Tokarczyk et al. (2009) explored the interactions between 1,2-dipalmitoyl-sn-glycero-3-phosphocholine and amphiphilic block copolymers, providing insights into the behavior of lipid-polymer systems in monolayers and their potential applications in material science (Kita-Tokarczyk et al., 2009).
Membrane Phase Transitions
Pfeiffer et al. (2006) reported on the phase behavior of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine mixtures, exploring different mesophases and their transitions. This research aids in understanding the thermotropic behavior of lipid systems (Pfeiffer et al., 2006).
Eigenschaften
Produktname |
1,2-Dipalmitoleoyl-sn-glycero-3-phosphocholine |
|---|---|
Molekularformel |
C40H76NO8P |
Molekulargewicht |
730 g/mol |
IUPAC-Name |
[(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C40H76NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h16-19,38H,6-15,20-37H2,1-5H3/b18-16-,19-17-/t38-/m1/s1 |
InChI-Schlüssel |
GPWHCUUIQMGELX-VHQDNGOZSA-N |
Isomerische SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCC |
Kanonische SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCC |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



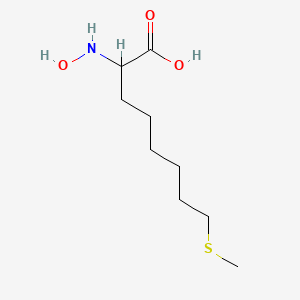
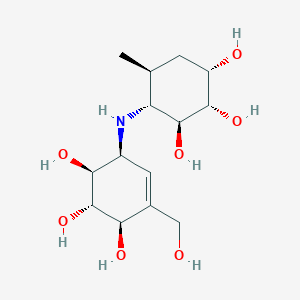
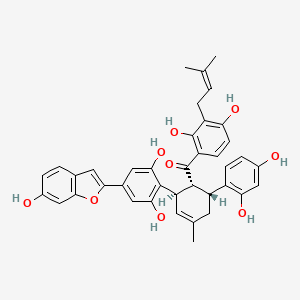
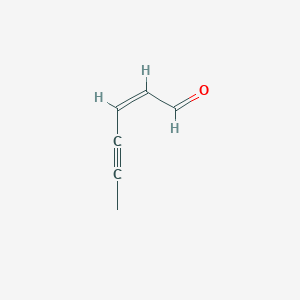

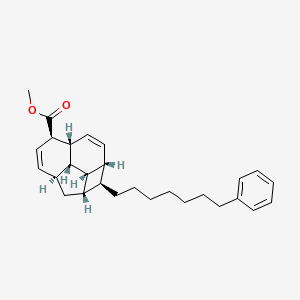
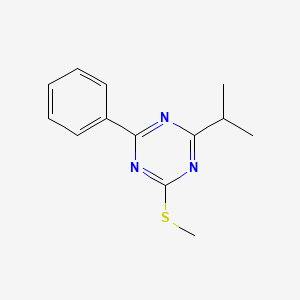
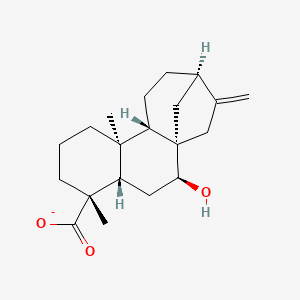
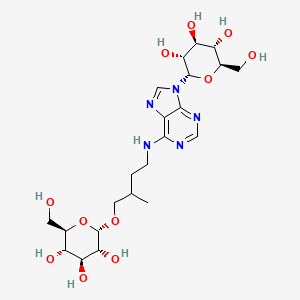
![7-(2-carboxy-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-1-cyclopropyl-8-methyl-6-nitro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B1261680.png)
